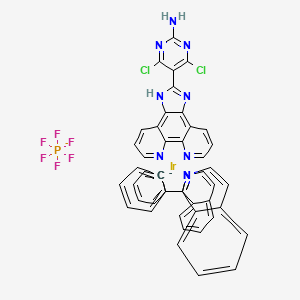![molecular formula C49H68LuN9O16 B12381446 2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)](/img/structure/B12381446.png)
2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+)” is a complex chemical entity that incorporates a lutetium-177 isotope. This compound is of significant interest due to its potential applications in targeted radiotherapy, particularly for cancer treatment. The lutetium-177 isotope is known for its favorable properties, including a suitable half-life and emission of beta particles, making it an effective agent for delivering targeted radiation to cancer cells.
Métodos De Preparación
The synthesis of this compound involves multiple steps, starting with the preparation of the tetrazacyclododecane scaffold. The synthetic route typically includes:
Formation of the tetrazacyclododecane ring: This involves cyclization reactions using appropriate precursors under controlled conditions.
Functionalization of the ring: Introduction of carboxylate groups and other functional moieties through substitution reactions.
Attachment of the lutetium-177 isotope: This step requires coordination chemistry techniques to ensure stable binding of the lutetium-177 to the scaffold.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Análisis De Reacciones Químicas
The compound undergoes various chemical reactions, including:
Oxidation and reduction: These reactions can modify the oxidation state of the lutetium-177 or other components of the compound.
Substitution reactions: These are used to introduce or replace functional groups on the tetrazacyclododecane ring.
Coordination reactions: Essential for binding the lutetium-177 isotope to the scaffold.
Common reagents used in these reactions include oxidizing agents, reducing agents, and ligands for coordination chemistry. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
This compound has a wide range of applications in scientific research, particularly in:
Chemistry: Used as a model compound for studying coordination chemistry and radiochemistry.
Biology: Investigated for its interactions with biological molecules and potential as a radiolabeled tracer.
Medicine: Primarily explored for its use in targeted radiotherapy for cancer treatment. The lutetium-177 isotope delivers localized radiation to cancer cells, minimizing damage to surrounding healthy tissue.
Mecanismo De Acción
The mechanism of action of this compound involves the emission of beta particles from the lutetium-177 isotope. These beta particles cause damage to the DNA of cancer cells, leading to cell death. The compound targets specific cancer cells through its molecular structure, which allows for selective binding to cancer cell receptors. The pathways involved include the induction of DNA double-strand breaks and subsequent activation of apoptotic pathways.
Comparación Con Compuestos Similares
Compared to other radiopharmaceuticals, this compound is unique due to its specific structure and the use of lutetium-177. Similar compounds include:
Yttrium-90 labeled compounds: Another beta-emitting isotope used in radiotherapy.
Iodine-131 labeled compounds: Used for both diagnostic and therapeutic purposes.
Samarium-153 labeled compounds: Used in the treatment of bone pain associated with cancer.
The uniqueness of the compound lies in its specific targeting capabilities and the favorable properties of lutetium-177, such as its half-life and radiation emission profile.
Propiedades
Fórmula molecular |
C49H68LuN9O16 |
|---|---|
Peso molecular |
1216.1 g/mol |
Nombre IUPAC |
2-[4-[2-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]cyclohexyl]methylamino]-2-oxoethyl]-7,10-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;lutetium-177(3+) |
InChI |
InChI=1S/C49H71N9O16.Lu/c59-40(28-55-17-19-56(29-42(62)63)21-23-58(31-44(66)67)24-22-57(20-18-55)30-43(64)65)51-27-32-8-12-35(13-9-32)45(68)52-39(26-33-10-11-34-5-1-2-6-36(34)25-33)46(69)50-16-4-3-7-37(47(70)71)53-49(74)54-38(48(72)73)14-15-41(60)61;/h1-2,5-6,10-11,25,32,35,37-39H,3-4,7-9,12-24,26-31H2,(H,50,69)(H,51,59)(H,52,68)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,70,71)(H,72,73)(H2,53,54,74);/q;+3/p-3/t32?,35?,37-,38-,39-;/m0./s1/i;1+2 |
Clave InChI |
RSTDSVVLNYFDHY-IOCOTODDSA-K |
SMILES isomérico |
C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)N[C@@H](CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O.[177Lu+3] |
SMILES canónico |
C1CC(CCC1CNC(=O)CN2CCN(CCN(CCN(CC2)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(=O)NC(CC3=CC4=CC=CC=C4C=C3)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O.[Lu+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(5-methoxy-1H-pyrrolo[3,2-b]pyridin-1-yl)pyrimidin-2-yl)amino)phenyl)acrylamide](/img/structure/B12381381.png)

![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
![2,7-bis(4-Hydroxybutyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B12381415.png)







